Octyl (R)-12-hydroxyoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl ®-12-hydroxyoleate is an ester compound derived from oleic acid and octanol. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is particularly interesting due to its ability to form stable esters and its potential use in biocatalysis and other industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyl ®-12-hydroxyoleate typically involves the esterification of oleic acid with octanol. This reaction can be catalyzed by various methods, including chemical catalysts and biocatalysts such as lipases. The reaction conditions often include a solvent-free system to achieve high conversion rates. For instance, using immobilized lipases like Novozym 435 can result in conversions higher than 90% .
Industrial Production Methods
In industrial settings, the production of octyl ®-12-hydroxyoleate can be optimized by adjusting the biocatalyst loading and reaction parameters. The use of non-commercial preparations, such as dry fermented solids, can also be cost-effective despite their lower productivity . The combination of biocatalyst cost, esterification activity, stability, and reusability are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Octyl ®-12-hydroxyoleate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
Octyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of other esters and as a model compound in studying esterification reactions.
Biology: It is used in the study of lipid metabolism and as a substrate for lipase enzymes.
Mechanism of Action
The mechanism of action of octyl ®-12-hydroxyoleate involves its interaction with various molecular targets and pathways. For instance, in drug delivery systems, it can enhance the stability and bioavailability of encapsulated drugs by forming stable liposomes. The hydrophobic nature of the compound allows it to interact with lipid bilayers, modifying their fluidity and compactness .
Comparison with Similar Compounds
Similar Compounds
- Octyl caprylate
- Octyl caprate
- Octyl laurate
Uniqueness
Octyl ®-12-hydroxyoleate is unique due to its specific structure, which includes a hydroxyl group on the oleate moiety.
Properties
CAS No. |
93980-66-6 |
---|---|
Molecular Formula |
C26H50O3 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
octyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C26H50O3/c1-3-5-7-9-16-20-24-29-26(28)23-19-15-13-11-10-12-14-18-22-25(27)21-17-8-6-4-2/h14,18,25,27H,3-13,15-17,19-24H2,1-2H3/b18-14- |
InChI Key |
ZMAFZZRHIFKNLZ-JXAWBTAJSA-N |
Isomeric SMILES |
CCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.